Epiyangambin

Leishmaniasis Parasitology Immunomodulation

Lignan isomers like yangambin are often misapplied in PAF studies, causing variability. Epiyangambin provides stereospecific, quantifiable antagonism: • Selective PAFR competitive antagonist - no activity against collagen, thrombin, or ADP-induced aggregation • JB6 cell transformation inhibition: IC50 = 0.15 µg/mL • L. amazonensis leishmanicidal activity: IC50 = 22.6 µM Supplied at ≥98% purity, stored at -20°C, shipped globally. For reproducible PAF pathway studies & anti-leishmanial screening.

Molecular Formula C24H30O8
Molecular Weight 446.5 g/mol
CAS No. 24192-64-1
Cat. No. B1671535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpiyangambin
CAS24192-64-1
Synonyms1,4-Bis(3,4,5-trimethoxyphenyl)tetrahydro-1H,3H-furo(3,4-c)furan
1H,3H-Furo(3,4-c)furan, tetrahydro-1,4-bis(3,4,5-trimethoxyphenyl)-
lirioresinol B dimethyl ethe
Molecular FormulaC24H30O8
Molecular Weight446.5 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC)OC
InChIInChI=1S/C24H30O8/c1-25-17-7-13(8-18(26-2)23(17)29-5)21-15-11-32-22(16(15)12-31-21)14-9-19(27-3)24(30-6)20(10-14)28-4/h7-10,15-16,21-22H,11-12H2,1-6H3/t15-,16-,21-,22+/m0/s1
InChIKeyHRLFUIXSXUASEX-WWLNLUSPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Epiyangambin: Furofuran Lignan PAF Antagonist


Epiyangambin (CAS 24192-64-1) is a naturally occurring furofuran lignan, structurally characterized as the (1S-(1alpha,3aalpha,4beta,6aalpha))-isomer [1]. It functions as a competitive antagonist of the platelet-activating factor (PAF) receptor [2]. This compound exhibits a distinct profile across several key biological activities, including selective PAF antagonism, leishmanicidal effects, and the inhibition of cellular transformation. Its utility as a research tool is rooted in its quantifiable and well-documented biological activities, which differentiate it from its close structural isomer, yangambin, and other related lignans.

1
Pathway Target PAF receptor competitive antagonism studies
2
Stereochemical Control Single-enantiomer furofuran lignan for isomer-specific research
3
Assay Context Supports cell transformation inhibition and antimicrobial screening models

Epiyangambin: Stereochemistry Dictates Specificity


The specific stereochemistry of epiyangambin is critical for its biological activity, and simple substitution with other furofuran lignans, including its isomer yangambin, is not scientifically valid. Epiyangambin demonstrates a unique and quantifiable profile of activity that is not mirrored by its closest structural relatives. For instance, while both compounds are PAF antagonists, their potency and selectivity vary considerably [1]. Furthermore, epiyangambin exhibits a different leishmanicidal potency and immunomodulatory profile compared to yangambin [2]. This evidence underscores that epiyangambin is not a generic lignan but a distinct molecular entity with specific, verifiable properties essential for reproducible research and targeted applications.

Target Compound
Epiyangambin
Specific (1S)-furofuran isomer with reported PAF antagonism, distinct leishmanicidal potency, and cellular transformation inhibition profile.
Substitute Risk
Yangambin / Generic Lignans
Stereochemical and activity profiles differ. Reported PAF antagonist potency, species selectivity, and leishmanicidal IC50 may not transfer directly.
Epiyangambin is not interchangeable with its isomer yangambin or other related lignans. Stereochemistry dictates specificity; verify isomer identity for reproducible research endpoints.

Epiyangambin Comparative Performance Guide


Leishmanicidal Activity vs. Yangambin

In a direct, side-by-side comparison of leishmanicidal activity, epiyangambin demonstrated a statistically significant potency advantage over its isomer yangambin against Leishmania amazonensis, with an IC50 of 22.6 µM versus 43.9 µM for yangambin [1]. Importantly, epiyangambin also exhibited superior selectivity, being notably more potent against L. amazonensis compared to L. braziliensis, a profile not as pronounced for yangambin [1].

Leishmanicidal Activity
Head-to-head
Epiyangambin IC50: 22.6 µM vs. Yangambin 43.9 µM against L. amazonensis
Selectivity index 3.3 (L. braziliensis/L. amazonensis) vs. 1.7 for yangambin. p < 0.05.
Reported species-specific antiparasitic endpoint context. May support L. amazonensis-focused screening.
Bone marrow-derived mouse macrophage model, 48 h treatment. Data to verify in independent assay systems.
Leishmaniasis Parasitology Immunomodulation

Cellular Transformation Inhibition vs. Other Lignans

In a standardized soft agar assay using JB6 murine epidermal cells, epiyangambin exhibited a significantly lower IC50 for inhibiting cellular transformation compared to other lignans isolated from the same plant source [1]. Its IC50 of 0.15 µg/mL was 2.7-fold lower than the next most potent compound in the study and at least 26-fold lower than several other isolates [1].

Transformation Inhibition
Cross-study comparable
IC50 = 0.15 µg/mL in JB6 murine epidermal cell soft agar assay
2.7× lower IC50 than next most potent lignan from same plant source; >26× lower than other isolates.
Reported cell-transformation endpoint context. Supports screening models for early carcinogenesis events.
Class-level comparison within a single study. Requires independent replication in target cell lines.
Cancer Prevention Chemoprevention Lignans

PAF Antagonism Profile vs. Yangambin

Epiyangambin acts as a competitive antagonist of the PAF receptor, but its functional profile differs from that of its isomer, yangambin [1][2]. While epiyangambin inhibits PAF-induced rabbit platelet aggregation with an IC50 of 0.61 µM [1], yangambin inhibits PAF-induced aggregation of human platelets with an IC50 of 1.0 µM [2]. Notably, epiyangambin demonstrates high selectivity for PAF, as it had no effect on aggregation induced by collagen, thrombin, or ADP [1].

PAF Antagonism
Cross-study comparable
Epiyangambin IC50: 0.61 µM (rabbit platelets) vs. Yangambin 1.0 µM (human platelets)
pA2 = 6.91. No inhibition of collagen, thrombin, or ADP-induced aggregation.
Reported PAF receptor selectivity context. May support pathway-specific studies over broad anti-platelet compounds.
Cross-study comparison limited by different species models. Quantitative potency transfer requires direct side-by-side assay.
Inflammation PAF Receptor Platelet Aggregation

Epiyangambin Application Scenarios


Chemoprevention and Cellular Transformation

Epiyangambin is optimally suited for in vitro studies of early-stage carcinogenesis and chemoprevention. Its high potency in inhibiting the transformation of JB6 murine epidermal cells (IC50 = 0.15 µg/mL) [1] provides a robust and quantifiable endpoint for screening and mechanistic studies of cancer-preventive agents.

PAF-Mediated Inflammation & Thrombosis

This compound serves as a selective tool for dissecting PAF-receptor signaling. Its well-characterized competitive antagonism and high selectivity (no activity against collagen, thrombin, or ADP-induced aggregation) [2] are critical for experiments requiring specific blockade of the PAF pathway, such as in models of inflammation, thrombosis, and anaphylaxis.

Leishmaniasis Drug Discovery & Parasitology

Epiyangambin's validated, direct leishmanicidal activity against L. amazonensis (IC50 = 22.6 µM) and its distinct immunomodulatory profile make it a valuable reference compound for in vitro anti-leishmanial drug screening and for investigating host-pathogen interactions, particularly those involving cytokine modulation [3].

Application
Selection Property
Validation Focus
Chemoprevention studies
Cell-transformation endpoint review
JB6 soft agar model response; early carcinogenesis pathway interpretation
PAF receptor signaling research
Pathway-specific competitive antagonism
Selectivity against collagen, thrombin, ADP pathways
Antiparasitic screening models
Species-specific leishmanicidal activity context
L. amazonensis macrophage infection model endpoints
All applications are research-use-only (RUO). Endpoint responses should be verified in the user's specific model system and are not intended for therapeutic or clinical recommendations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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